molecular formula C7H4BrF2IO B1381696 4-Bromo-1-(difluoromethoxy)-2-iodobenzene CAS No. 1261679-49-5

4-Bromo-1-(difluoromethoxy)-2-iodobenzene

Cat. No.: B1381696
CAS No.: 1261679-49-5
M. Wt: 348.91 g/mol
InChI Key: QJBYPLBWCKHTNF-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-iodobenzene is an organic compound with the molecular formula C7H3BrF2IO It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(difluoromethoxy)-2-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with a difluoromethoxybenzene, bromination can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Following bromination, iodination can be performed using iodine or an iodinating agent like iodine monochloride (ICl) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

4-Bromo-1-(difluoromethoxy)-2-iodobenzene is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may yield new therapeutic agents with unique properties.

    Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)-2-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine, iodine, and difluoromethoxy groups. These substituents influence the reactivity of the compound, making it more susceptible to nucleophilic attack and facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
  • 4-Bromo-1-(difluoromethoxy)-2-methylbenzene
  • 1-Bromo-4-(difluoromethyl)benzene

Comparison: 4-Bromo-1-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to similar compounds with only one type of halogen. The combination of bromine and iodine allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBYPLBWCKHTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)I)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273351
Record name 4-Bromo-1-(difluoromethoxy)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261679-49-5
Record name 4-Bromo-1-(difluoromethoxy)-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261679-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(difluoromethoxy)-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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